Rubusoside -

Rubusoside

Catalog Number: EVT-8203657
CAS Number:
Molecular Formula: C32H50O13
Molecular Weight: 642.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rubusoside is a natural compound derived from the leaves of the plant species Rubus suavissimus, commonly known as sweet tea vine or sweet leaf. This compound is classified as a glycoside, specifically a steviol glycoside, which is notable for its sweetening properties. The Rubus genus, part of the Rosaceae family, includes various species such as blackberries and raspberries, and is recognized for its diverse range of phytochemicals with potential health benefits .

Source and Classification

Rubus suavissimus is native to southern China and is primarily cultivated for its leaves, which contain high concentrations of Rubusoside. The classification of this compound can be outlined as follows:

  • Kingdom: Plantae
  • Clade: Angiosperms
  • Clade: Eudicots
  • Clade: Rosids
  • Order: Rosales
  • Family: Rosaceae
  • Genus: Rubus
  • Species: Rubus suavissimus

Rubusoside falls under the category of non-nutritive sweeteners, making it an attractive alternative to artificial sweeteners due to its natural origin and lower caloric content .

Synthesis Analysis

Methods

Rubusoside can be extracted using various methods, including:

  1. Solvent Extraction: This involves using solvents like ethanol or water to dissolve the glycosides from dried leaves.
  2. Supercritical Fluid Extraction: This advanced technique employs supercritical carbon dioxide to extract compounds without leaving solvent residues.
  3. Enzymatic Hydrolysis: Utilizing specific enzymes can enhance the yield of Rubusoside from plant material by breaking down cell walls and releasing glycosides.

Technical Details

The extraction process typically requires careful control of temperature and pressure to optimize yield while preserving the integrity of the compound. For example, solvent extraction might involve heating the solvent to enhance solubility but must be done below the boiling point to avoid degradation of sensitive compounds .

Molecular Structure Analysis

Structure

Rubusoside has a molecular formula of C23H38O12C_{23}H_{38}O_{12} and a molecular weight of approximately 478.55 g/mol. Its structure consists of a steviol backbone with multiple sugar moieties attached, contributing to its sweetness.

Data

The compound features several hydroxyl groups that contribute to its solubility in water and sweetness profile. Its structural formula can be represented as follows:

C23H38O12\text{C}_{23}\text{H}_{38}\text{O}_{12}

This structure allows Rubusoside to interact with taste receptors on the tongue, eliciting a sweet flavor profile without significant calories .

Chemical Reactions Analysis

Reactions

Rubusoside is stable under normal conditions but can undergo hydrolysis in acidic or basic environments, leading to the release of steviol and sugar components. This reaction can affect its sweetness and stability in food products.

Technical Details

The hydrolysis reaction can be represented as follows:

Rubusoside+H2OSteviol+Sugars\text{Rubusoside}+\text{H}_2\text{O}\rightarrow \text{Steviol}+\text{Sugars}

This reaction highlights the importance of pH control in formulations containing Rubusoside to maintain its desired properties .

Mechanism of Action

Process

The sweetness of Rubusoside is attributed to its interaction with the taste receptors on human tongues, specifically the T1R2/T1R3 receptor complex responsible for sweet taste perception. Upon binding, it activates these receptors, sending signals to the brain that interpret the sensation as sweet.

Data

Studies indicate that Rubusoside is approximately 300 times sweeter than sucrose, making it a potent sweetener with minimal caloric impact. Its mechanism also suggests potential benefits in managing blood sugar levels due to its natural origin and low glycemic index .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Taste: Sweet (300 times sweeter than sucrose)

Chemical Properties

  • Stability: Stable under neutral pH; sensitive to extreme pH conditions.
  • Melting Point: Approximately 150 °C (decomposes before melting).

These properties make Rubusoside suitable for various applications in food and beverage formulations where a natural sweetener is desired .

Applications

Scientific Uses

Rubusoside has gained attention in various fields:

  1. Food Industry: Used as a natural sweetener in beverages, desserts, and dietary supplements.
  2. Pharmaceuticals: Investigated for potential health benefits such as anti-inflammatory and antioxidant properties.
  3. Cosmetics: Incorporated into formulations for its moisturizing effects and potential skin benefits.

Research continues into the broader applications of Rubusoside in health-related products due to its favorable safety profile compared to synthetic alternatives .

Biosynthetic Pathways and Metabolic Engineering of Rubusoside

Enzymatic Biotransformation of Stevioside to Rubusoside

The enzymatic conversion of abundant stevioside to higher-value rubusoside represents a commercially viable bioprocessing strategy. This transformation relies on the selective hydrolysis of the β-1,2-glucosidic bond at the C-13 sophoroside moiety of stevioside, retaining the glucose unit at the C-19 carboxyl group. β-Glucosidases from microbial sources demonstrate diverse specificity profiles for this reaction:

Table 1: Enzymatic Conversion Efficiency of Stevioside to Rubusoside

Enzyme SourceConversion RateRubusoside YieldOptimal Conditions
Aspergillus niger β-glucosidase98.8%90.4%pH 5.0, 55°C, 55% (w/v) substrate loading
Streptomyces sp. GXT6 BGL198.2%78.8%pH 6.8, 45°C, 100mM substrate
Lelliottia sp. LST-1 GH3-275.4%Not reportedpH 7.0, 37°C (after RSM optimization)
Lactobacillus plantarum GS10060%Not reportedpH 6.5, 35°C

The β-glucosidase BGL1 from Streptomyces sp. GXT6 exhibits remarkable specificity due to its affinity for sophorose configurations, enabling near-complete stevioside conversion with minimal over-hydrolysis to steviol [5]. Similarly, Aspergillus niger-derived enzyme maintains high fidelity even at industrial-scale substrate concentrations (550 g/L), achieving 90.4% rubusoside yield within 10 hours [9]. Competitive inhibition studies reveal rebaudioside A—a common co-contaminant in stevia extracts—does not significantly impede stevioside conversion, supporting crude extract utilization [9]. Structural analyses confirm the exclusive production of authentic rubusoside through identical NMR profiles (¹H, ¹³C, 2D-COSY) compared to plant-derived standards [9].

De Novo Biosynthesis in Engineered Saccharomyces cerevisiae

Saccharomyces cerevisiae serves as an ideal chassis for de novo rubusoside synthesis due to its endogenous terpenoid backbone biosynthesis and compatibility with plant cytochrome P450 enzymes. A modular engineering strategy achieves pathway reconstruction:

  • Module A (Terpene Synthesis): Ent-kaurene production was enhanced 33.9-fold by overexpressing rate-limiting enzymes (tHMG1, IDI1) and introducing mutant farnesyl pyrophosphate synthase (FPSF112A), diverting flux from farnesyl pyrophosphate towards geranylgeranyl pyrophosphate [1] [8].
  • Module B (P450 Oxidation): Stevia rebaudiana-derived kaurene oxidase (KO) and Arabidopsis thaliana kaurenoic acid 13α-hydroxylase (KAH) catalyze ent-kaurenoic acid and steviol formation. Cytochrome P450 reductase (CPR1) co-expression increased steviol titer 5.6-fold, while KAH-CPR1 fusion proteins mitigated electron transfer bottlenecks [1] [8].
  • Module C (Glycosylation): Introduction of Stevia rebaudiana UDP-glycosyltransferases UGT85C2 (C-19 glucosylation) and UGT74G1 (C-13 glucosylation) yielded 4.5 mg/L rubusoside in initial constructs [1] [8].

Table 2: Metabolic Engineering Milestones in Rubusoside-Producing Yeast

Engineering StageStrainIntermediates/TitersFold Improvement
Base strain (KS only)SGN01Ent-kaurene: traceBaseline
MVA pathway enhancementSGN03Ent-kaurene: 33.9× SGN0133.9×
P450 + CPR integrationSGN05Steviol: 5.3 mg/L5.6× vs SGN04
UGT integrationSGN06Rubusoside: 4.5 mg/LN/A
Full optimization (15-L bioreactor)EngineeredRubusoside: 1368.6 mg/L; Rebaudiosides: 132.7 mg/L304× vs SGN06

Systematic optimization via transporter engineering (PDR5 efflux pump overexpression) reduced intracellular product cytotoxicity, while genome-scale metabolic modeling (OptKnock simulations) balanced precursor allocation. These interventions culminated in a 304-fold improvement, achieving 1368.6 mg/L rubusoside in scaled 15-L bioreactors [1] [3] [8].

Role of UDP-Glycosyltransferases in Rubusoside Production

UDP-glycosyltransferases (UGTs) catalyze the sequential glycosylation of steviol aglycone, forming rubusoside’s characteristic β-glucosidic bonds at C-13 and C-19 positions. UGT substrate specificity determines pathway efficiency:

  • UGT85C2: Primarily glucosylates the C-19 carboxyl group of steviol, producing steviolmonoside. Rubus suavissimus-derived variants exhibit higher catalytic efficiency (Kcat/Km) than Stevia rebaudiana orthologs [3] [7].
  • UGT74G1: Transfers glucose to the C-13 hydroxyl of steviolmonoside to form rubusoside. Site-directed mutagenesis (S84A/E87A) in Stevia rebaudiana UGT74G1 reduced undesirable side-product accumulation by 47%, increasing rubusoside yield to 1.92 g/L in whole-cell biocatalysts [7].

UGT promiscuity presents challenges; Ashitaba-derived UGTs demonstrate broader acceptor specificity but lower rubusoside selectivity compared to Rubus suavissimus enzymes [3]. To sustain UDP-glucose (UDPG) pools, sucrose synthase (SuSy) co-expression regenerates UDPG from sucrose, enabling 74.9% rubusoside yield without exogenous nucleotide sugar supplementation [7]. Kinetic analyses confirm rubusoside itself undergoes no further glycosylation by these UGTs, preventing metabolic drain towards complex rebaudiosides [7] [10].

Optimization of Microbial Fermentation for High-Yield Rubusoside

Maximizing rubusoside titers in microbial systems requires integrated bioprocess engineering:

  • Nutrient Modulation: Carbon-to-nitrogen (C/N) ratios >20:1 enhanced diterpenoid flux in Saccharomyces cerevisiae, while pulsed glucose feeding minimized Crabtree effect repression [1] [8].
  • Tolerance Engineering: Rubusoside cytotoxicity above 1 g/L impaired membrane integrity. Overexpression of efflux transporters (PDR5, SNQ2) increased product secretion 2.8-fold and reduced intracellular accumulation by 67% [1] [8].
  • Two-Phase Cultivation: In situ product extraction using adsorbent resins (XAD-16) or oleyl alcohol further mitigated feedback inhibition, extending production phases by >24 hours [8].
  • Metabolic Modeling: Genome-scale flux balance analysis (FBA) identified NADPH overconsumption in sterol biosynthesis. Downregulating ERG9 (squalene synthase) redirected mevalonate pathway flux toward GGPP, boosting rubusoside precursors by 41% [1] [8].

Table 3: Fermentation Optimization Parameters and Outcomes

ParameterBaselineOptimizedImpact on Titers
Bioreactor scaleShake flask15-L fed-batch3.1× increase
Oxygen transfer rate (OTR)10 mmol/L/h150 mmol/L/h2.4× increase
Intracellular toxicityHighPDR5 overexpression67% reduction
Fermentation duration72 h120 h (with extraction)2.2× increase
UDP-glucose availabilityLimitedSucrose synthase co-expression74.9% yield achieved

These interventions collectively enabled rubusoside production at 1368.6 mg/L—the highest reported microbial titer—demonstrating scalability for industrial fermentation [1] [3] [8].

Properties

Product Name

Rubusoside

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C32H50O13

Molecular Weight

642.7 g/mol

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18?,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30?,31?,32+/m1/s1

InChI Key

YWPVROCHNBYFTP-LTMMFBTKSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

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